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Compound of Interest

Compound Name: 2-Propionylpyrrole

Cat. No.: B092889

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 2-
Propionylpyrrole (also known as 1-(1H-pyrrol-2-yl)propan-1-one), a heterocyclic ketone of
interest in medicinal chemistry and materials science. By delving into the nuances of its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this
document aims to equip researchers with the foundational knowledge for unambiguous
identification, characterization, and quality control of this compound.

Introduction to 2-Propionylpyrrole

2-Propionylpyrrole, with the chemical formula C7HsNO and a molecular weight of 123.15
g/mol , is a derivative of pyrrole, a fundamental five-membered aromatic heterocycle.[1] The
presence of the propionyl group at the 2-position significantly influences the electron
distribution within the pyrrole ring, impacting its chemical reactivity and spectroscopic
properties. Understanding these spectroscopic signatures is paramount for researchers
working with this and related compounds.

Below is a summary of key identifiers for 2-Propionylpyrrole:
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Identifier Value

IUPAC Name 1-(1H-pyrrol-2-yl)propan-1-one[2]
CAS Number 1073-26-3[1]

Molecular Formula C7H9NOJ1]

Molecular Weight 123.15 g/mol

Canonical SMILES CCC(=0)C1=CC=CN1[2]

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules
by providing information about the chemical environment of hydrogen atoms. The 'H NMR
spectrum of 2-Propionylpyrrole is characterized by distinct signals for the pyrrole ring protons
and the protons of the propionyl group.

Predicted *H NMR Spectral Data

Chemical Shift (8)

Multiplicity Integration Assignment

(ppm)

~9.5 brs 1H N-H

~6.9 m 1H H-5

~6.8 m 1H H-3

~6.1 m 1H H-4

2.85 q 2H -CH2-

1.15 t 3H -CHs

Note: Predicted values are based on typical chemical shifts for similar structures and may vary
slightly depending on the solvent and experimental conditions.

Interpretation of the *'H NMR Spectrum
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The broad singlet observed at approximately 9.5 ppm is characteristic of the N-H proton of the
pyrrole ring. This proton is acidic and its chemical shift can be highly dependent on the solvent
and concentration. The three protons on the pyrrole ring appear in the aromatic region. The
proton at the 5-position (H-5) is expected to be the most downfield of the ring protons due to its
proximity to the electron-withdrawing propionyl group. The protons at the 3 and 4-positions (H-3
and H-4) will appear as multiplets, with their exact chemical shifts and coupling patterns
determined by their coupling to each other and to the N-H proton.

The ethyl group of the propionyl substituent gives rise to a quartet at approximately 2.85 ppm,
corresponding to the methylene (-CHz-) protons, and a triplet at around 1.15 ppm for the methyl
(-CHs) protons. The splitting pattern (quartet and triplet) is a classic example of vicinal coupling
between adjacent, non-equivalent protons.

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.
The 13C NMR spectrum of 2-Propionylpyrrole will show distinct signals for each of the seven
carbon atoms in the molecule.

Predicted **C NMR Spectral Data

Chemical Shift (8) (ppm) Assignment
~195 C=0

~132 C-2

~125 C-5

~115 C-3

~110 C-4

~35 -CHa-

~8 -CHs

Note: Predicted values are based on typical chemical shifts for similar structures and may vary
slightly depending on the solvent and experimental conditions.
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Interpretation of the **C NMR Spectrum

The most downfield signal, expected around 195 ppm, is attributed to the carbonyl carbon of
the propionyl group. The carbon atom of the pyrrole ring attached to the propionyl group (C-2)
is also significantly deshielded and is expected to appear around 132 ppm. The remaining
carbons of the pyrrole ring (C-3, C-4, and C-5) will resonate in the aromatic region, typically
between 110 and 125 ppm. The methylene (-CHz-) and methyl (-CHs) carbons of the propionyl
group will appear in the upfield region of the spectrum, at approximately 35 ppm and 8 ppm,
respectively.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. The IR spectrum of 2-Propionylpyrrole will
exhibit characteristic absorption bands for the N-H, C-H, C=0, and C=C bonds.

Key IR Absorption Bands

Wavenumber (cm~12) Intensity Functional Group
~3200-3400 Medium, Broad N-H stretch (pyrrole)
~3100-3000 Medium C-H stretch (aromatic)
~2980-2850 Medium C-H stretch (aliphatic)
~1650 Strong C=0 stretch (ketone)
~1550-1450 Medium C=C stretch (pyrrole ring)

Note: These are approximate ranges and the exact peak positions can vary.

Interpretation of the IR Spectrum

The broad absorption band in the region of 3200-3400 cm~1 is a clear indication of the N-H
stretching vibration of the pyrrole ring. The presence of a strong absorption band around 1650
cm~1 is characteristic of the carbonyl (C=0) stretching vibration of the ketone group. The
conjugation of the carbonyl group with the pyrrole ring may cause a slight shift in this
absorption to a lower wavenumber compared to a simple aliphatic ketone. Aromatic C-H
stretching vibrations are expected in the 3100-3000 cm~1 region, while aliphatic C-H stretching
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from the propionyl group will appear between 2980 and 2850 cm~1. The absorptions in the
1550-1450 cm~! range are due to the C=C stretching vibrations within the aromatic pyrrole ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
Electron lonization (EI) is a common method for analyzing small organic molecules like 2-
Propionylpyrrole.

Expected Mass SpectrumData @@

miz Possible Fragment

123 [M]* (Molecular lon)

94 [M - C2Hs]*

67 [CaHsN]* (Pyrrole radical cation)
57 [C2HsCO]* (Propionyl cation)

Interpretation of the Mass Spectrum

The mass spectrum of 2-Propionylpyrrole is expected to show a molecular ion peak [M]* at
an m/z of 123, corresponding to its molecular weight. A significant fragmentation pathway
would involve the cleavage of the bond between the carbonyl group and the ethyl group,
resulting in a fragment with an m/z of 94, corresponding to the loss of an ethyl radical. Another
prominent fragmentation would be the cleavage of the bond between the pyrrole ring and the
carbonyl group, leading to the formation of a propionyl cation with an m/z of 57. The pyrrole
radical cation itself would give a signal at m/z 67. The relative intensities of these fragment ions
provide valuable information for confirming the structure of the molecule.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution *H and *3C NMR spectra of 2-Propionylpyrrole.

Methodology:
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e Sample Preparation:

o Accurately weigh approximately 5-10 mg of 2-Propionylpyrrole for tH NMR and 20-30
mg for 3C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds) in a clean, dry vial.

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean 5 mm NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0 ppm).

o Cap the NMR tube securely.
e Instrument Setup and Data Acquisition:
o Insert the sample into the NMR spectrometer.
o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness
and symmetry of the solvent peak.

o Acquire the H NMR spectrum using a standard pulse sequence. Typical parameters
include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number
of scans to achieve a good signal-to-noise ratio.

o Acquire the 3C NMR spectrum using a proton-decoupled pulse sequence. A larger
number of scans will be required compared to the *H spectrum due to the lower natural
abundance of 13C.

» Data Processing:
o Apply Fourier transformation to the acquired free induction decays (FIDs).

o Phase the resulting spectra to obtain pure absorption lineshapes.
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o Calibrate the chemical shift scale using the signal of the internal standard (TMS at O ppm).
o Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

o Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to
the respective protons and carbons in the molecule.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Obijective: To obtain the infrared spectrum of solid 2-Propionylpyrrole.
Methodology:
¢ Instrument Preparation:

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, clean the
crystal with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to

dry completely.

o Record a background spectrum of the empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

e Sample Analysis:

o Place a small amount of solid 2-Propionylpyrrole powder onto the center of the ATR

crystal.

o Lower the press arm to apply firm and even pressure to the sample, ensuring good
contact with the crystal.

o Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-
noise ratio. The data is usually collected over a range of 4000 to 400 cm~1.

o Data Analysis:

o lIdentify the characteristic absorption bands in the spectrum.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b092889?utm_src=pdf-body
https://www.benchchem.com/product/b092889?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Correlate the observed absorption frequencies with the functional groups present in 2-
Propionylpyrrole.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of 2-Propionylpyrrole and confirm its molecular
weight and fragmentation pattern.

Methodology:
e Sample Preparation:

o Prepare a dilute solution of 2-Propionylpyrrole (e.g., 1 mg/mL) in a volatile organic
solvent such as dichloromethane or ethyl acetate.

e Instrument Setup and Data Acquisition:

o Set up the gas chromatograph with an appropriate capillary column (e.g., a nonpolar DB-5
or similar).

o Establish the GC oven temperature program. A typical program might start at a low
temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher
temperature (e.g., 250 °C) to ensure elution of the compound.

o Set the injector temperature and the GC-MS interface temperature to ensure efficient
vaporization and transfer of the sample.

o Inject a small volume (e.g., 1 pL) of the sample solution into the GC.
o The mass spectrometer is typically operated in the electron ionization (EI) mode at 70 eV.
o Acquire mass spectra over a suitable mass range (e.g., m/z 40-200).

o Data Analysis:

o Analyze the total ion chromatogram (TIC) to identify the peak corresponding to 2-
Propionylpyrrole.
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o Extract the mass spectrum for that peak.
o lIdentify the molecular ion peak and the major fragment ions.

o Compare the observed fragmentation pattern with the expected fragmentation pathways to

confirm the structure.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and the structural
features of 2-Propionylpyrrole.
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Caption: Workflow for the spectroscopic analysis of 2-Propionylpyrrole.
Caption: Molecular structure of 2-Propionylpyrrole.

Conclusion

The spectroscopic data of 2-Propionylpyrrole provides a detailed fingerprint for its
identification and characterization. The combination of H NMR, 13C NMR, IR, and Mass
Spectrometry allows for a comprehensive understanding of its molecular structure. This guide

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b092889?utm_src=pdf-body
https://www.benchchem.com/product/b092889?utm_src=pdf-body-img
https://www.benchchem.com/product/b092889?utm_src=pdf-body
https://www.benchchem.com/product/b092889?utm_src=pdf-body
https://www.benchchem.com/product/b092889?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

serves as a valuable resource for scientists and researchers, enabling them to confidently
interpret the spectroscopic data of this important heterocyclic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data
of 2-Propionylpyrrole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092889#spectroscopic-data-of-2-propionylpyrrole-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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